molecular formula C19H15N5O2S B10987663 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10987663
M. Wt: 377.4 g/mol
InChI Key: SRMBDQGOSPHVIS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized by cyclization of a suitable phthalic anhydride derivative with hydrazine.

    Coupling Reaction: The final step involves coupling the thiadiazole and phthalazine moieties through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or cancer cells.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active site of enzymes, inhibiting their activity. The phthalazine moiety can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of the thiadiazole and phthalazine moieties, which confer specific electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C19H15N5O2S/c1-24-18(26)14-10-6-5-9-13(14)16(23-24)17(25)20-19-22-21-15(27-19)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,22,25)

InChI Key

SRMBDQGOSPHVIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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